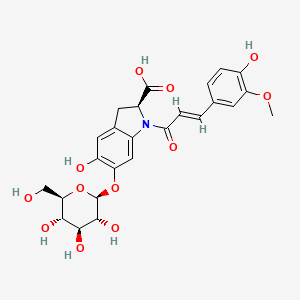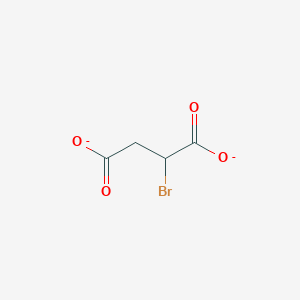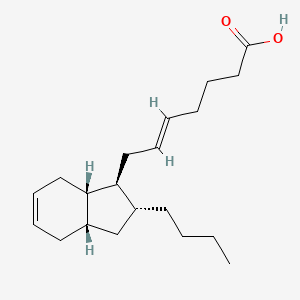![molecular formula C38H76NO7P B1262398 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262398.png)
1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-30:1 in which the alkyl and acyl groups specified at positions 1 and 2 are tetradecyl and (9Z)-hexadecenoyl respectively. It is a phosphatidylcholine O-30:1 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a palmitoleic acid.
Applications De Recherche Scientifique
Lipid Membrane Interactions
1-Tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine and similar compounds have been studied for their interactions with lipid membranes. These interactions are crucial for understanding how certain molecules, like anesthetics, affect cell membranes. For instance, studies with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) have provided insights into small molecule-membrane interactions, which are vital for drug development and analysis (Huang et al., 2013).
Lipid Synthesis and Biological Activity
The enzymatic synthesis of compounds structurally related to 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine has been explored. These lipids, like 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, have shown significant biological activities, such as antihypertensive effects and platelet aggregation properties (Wykle et al., 1980).
Structural Biology and Bicelle Systems
Phospholipid mixtures that form bilayered micelles (bicelles) are used in molecular biophysics for studying membrane-bound peptides and soluble protein structures. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine (DIOMPC) have been used to assess the size, stability, and utility of these bicelle systems (Wu et al., 2010).
Chemical Synthesis and Analogues
Chemical synthesis methods have been developed for analogs of 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine. These methods enable the production of novel phosphatidylcholine analogs, which are useful for studying the role of phospholipases in biological processes (Agarwal et al., 1984).
Isolation from Natural Sources
Compounds structurally similar to 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine have been isolated from natural sources like earthworms. These studies contribute to the understanding of the chemical composition of traditional medicines and their potential therapeutic applications (Noda et al., 1992).
Propriétés
Nom du produit |
1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C38H76NO7P |
Poids moléculaire |
690 g/mol |
Nom IUPAC |
[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H76NO7P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-38(40)46-37(36-45-47(41,42)44-34-32-39(3,4)5)35-43-33-30-28-26-24-22-19-17-15-13-11-9-7-2/h16,18,37H,6-15,17,19-36H2,1-5H3/b18-16-/t37-/m1/s1 |
Clé InChI |
ZCNUNZUDXNSNRZ-WTWBAFHPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



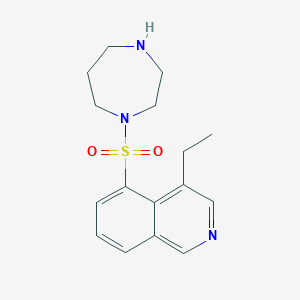
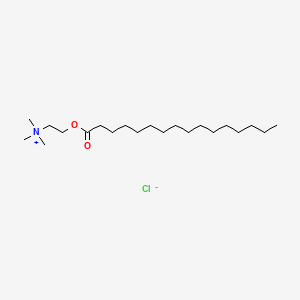
![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)

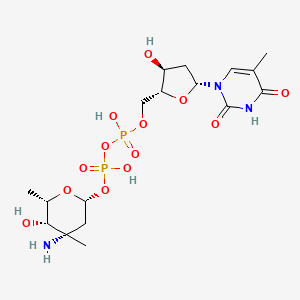
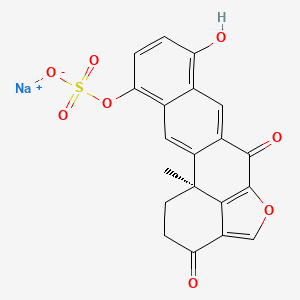
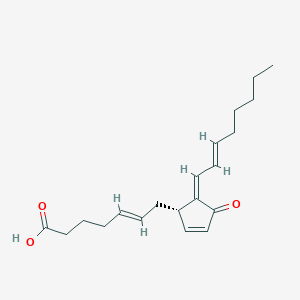
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)
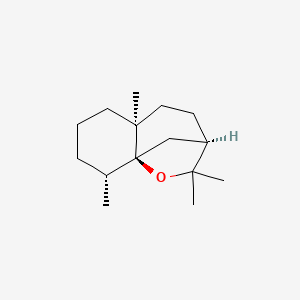
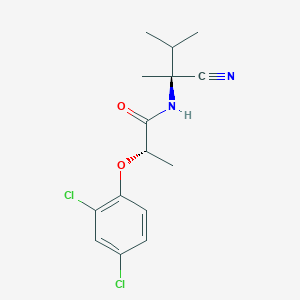
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1262335.png)
